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3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol Documentation Hub

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  • Product: 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol
  • CAS: 1354930-06-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Tautomerism of 3-[3-(Trifluoromethyl)phenyl]isoxazol-5(4H)-one

Abstract This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 3-[3-(trifluoromethyl)phenyl]isoxazol-5(4H)-one. Addressed to researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 3-[3-(trifluoromethyl)phenyl]isoxazol-5(4H)-one. Addressed to researchers, medicinal chemists, and drug development professionals, this document delineates the structural and electronic factors governing the equilibrium between the possible tautomeric forms. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogues and theoretical principles to present a robust predictive model. Detailed experimental and computational protocols are provided to enable researchers to rigorously characterize the tautomeric landscape of this and similar compounds, a critical step in understanding its chemical reactivity, pharmacokinetic profile, and potential as a therapeutic agent.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1][2] The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[3] These properties, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets.[2] For isoxazol-5(4H)-one scaffolds, which are prevalent in medicinal chemistry, a thorough understanding of their tautomeric behavior is paramount for the rational design of novel therapeutics.[4]

The subject of this guide, 3-[3-(trifluoromethyl)phenyl]isoxazol-5(4H)-one, possesses a trifluoromethyl (CF3) group, a common substituent in modern pharmaceuticals known to modulate a molecule's metabolic stability and binding affinity.[5] The strong electron-withdrawing nature of the CF3 group is anticipated to influence the electronic distribution within the isoxazolone ring system, thereby impacting the tautomeric equilibrium.

The Tautomeric Landscape of 3-[3-(Trifluoromethyl)phenyl]isoxazol-5(4H)-one

The 3-aryl-isoxazol-5(4H)-one core can exist in three principal tautomeric forms: the CH-keto form (4H), the NH-aromatic form (2H), and the OH-aromatic form (enolic).

  • CH-Keto Tautomer (4H-isoxazol-5-one): This form is characterized by a methylene group at the C4 position and a carbonyl group at the C5 position.

  • NH-Aromatic Tautomer (2H-isoxazol-5-one or 3-hydroxyisoxazole): In this tautomer, the proton resides on the N2 nitrogen atom, resulting in an aromatic isoxazole ring with a hydroxyl group at the C5 position.

  • OH-Aromatic Tautomer (5-hydroxyisoxazole): Here, the proton is located on the exocyclic oxygen, leading to an aromatic 5-hydroxyisoxazole structure.

Based on extensive studies of related isoxazolone systems, the CH-keto form is generally the most stable and predominant tautomer in both the solid state and in solution.[6][7] Computational studies, primarily using Density Functional Theory (DFT), have consistently shown the CH tautomer to be the most energetically favored.[8]

The electron-withdrawing trifluoromethyl group at the meta position of the phenyl ring is expected to further stabilize the CH-keto form by inductively withdrawing electron density from the isoxazole ring. This effect would decrease the basicity of the ring nitrogens and the carbonyl oxygen, disfavoring protonation at these sites to form the NH and OH tautomers, respectively.

Below is a Graphviz diagram illustrating the tautomeric equilibrium.

Tautomerism CH_Keto CH-Keto (4H) NH_Aromatic NH-Aromatic (2H) CH_Keto->NH_Aromatic Proton Transfer OH_Aromatic OH-Aromatic (Enol) CH_Keto->OH_Aromatic Proton Transfer NH_Aromatic->CH_Keto OH_Aromatic->CH_Keto

Caption: Tautomeric equilibrium of 3-[3-(trifluoromethyl)phenyl]isoxazol-5(4H)-one.

Experimental Characterization of Tautomerism

A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating tautomeric forms in solution.

  • ¹H NMR: The presence and integration of signals corresponding to the C4-protons (typically a singlet around 4.0-4.5 ppm) are indicative of the CH-keto form. The absence of a distinct OH or NH proton signal, or its broadness and solvent-dependent chemical shift, can also provide clues.

  • ¹³C NMR: The chemical shift of the C5 carbon is a key indicator. A signal in the range of 170-180 ppm is characteristic of a carbonyl carbon (CH-keto form), while a more shielded signal would be expected for the C5-OH or C5-O- in the aromatic tautomers.

  • ¹⁹F NMR: This technique is particularly valuable for the target molecule.[9] The chemical shift of the CF3 group is sensitive to the electronic environment of the phenyl ring.[10] Subtle changes in the tautomeric equilibrium upon varying solvent or temperature may be reflected in the ¹⁹F NMR spectrum.[11]

Table 1: Expected NMR Chemical Shift Ranges for Tautomers

Tautomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
CH-Keto C4-H₂: ~4.0-4.5C5=O: ~170-180
NH-Aromatic N-H: broad, variableC5-OH: ~150-160
OH-Aromatic O-H: broad, variableC5-OH: ~150-160
Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups in the solid state or in solution.

  • A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of a C=O stretching vibration, supporting the predominance of the CH-keto tautomer.

  • The absence of a strong, broad O-H stretching band (around 3200-3600 cm⁻¹) would argue against a significant population of the OH-aromatic tautomer.

UV-Vis Spectroscopy

The electronic absorption spectrum is sensitive to the conjugation of the system. The aromatic NH and OH tautomers would be expected to have different λmax values compared to the less conjugated CH-keto form. Studying the absorption spectrum in solvents of varying polarity can reveal shifts in the tautomeric equilibrium.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique can unambiguously determine the location of protons and confirm the predominant tautomeric form in the crystal lattice.

Computational Analysis of Tautomeric Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.

Protocol for DFT Calculations
  • Structure Optimization: The geometries of all three possible tautomers (CH, NH, and OH) should be fully optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[12][13]

  • Frequency Calculations: Vibrational frequency calculations should be performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: Single-point energy calculations can be performed at a higher level of theory for greater accuracy.

  • Solvent Effects: The influence of different solvents can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[12]

The relative energies (including ZPVE corrections) of the tautomers will indicate their relative stabilities. It is anticipated that these calculations will confirm the CH-keto form as the global minimum.

DFT_Workflow Start Initial Structures (CH, NH, OH Tautomers) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Energy Single-Point Energy (Higher Level of Theory) Freq->Energy Solvent Solvent Modeling (PCM) Energy->Solvent End Relative Stabilities of Tautomers Solvent->End

Caption: A typical workflow for DFT analysis of tautomer stability.

Synthetic Considerations

The synthesis of 3-[3-(trifluoromethyl)phenyl]isoxazol-5(4H)-one can be achieved through several established methods for isoxazolone synthesis.[4][14][15] A common and efficient route involves the condensation of a β-ketoester with hydroxylamine. For the target molecule, this would involve the reaction of ethyl 3-(3-(trifluoromethyl)phenyl)-3-oxopropanoate with hydroxylamine hydrochloride.

Synthesis Reactant1 Ethyl 3-(3-(trifluoromethyl)phenyl)-3-oxopropanoate Product 3-[3-(Trifluoromethyl)phenyl]isoxazol-5(4H)-one Reactant1->Product + Reactant2 Hydroxylamine Hydrochloride Reactant2->Product Condensation

Caption: A plausible synthetic route to the target molecule.

Conclusion

References

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  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to Trifluoromethyl Isoxazole Building Blocks for Medicinal Chemistry

Introduction: The Strategic Union of Fluorine and Heterocyclic Chemistry In the landscape of modern drug discovery, the deliberate and strategic incorporation of specific structural motifs is paramount to achieving desir...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Fluorine and Heterocyclic Chemistry

In the landscape of modern drug discovery, the deliberate and strategic incorporation of specific structural motifs is paramount to achieving desired therapeutic profiles. Among these, the trifluoromethyl (-CF3) group and the isoxazole ring stand out for their profound and often synergistic contributions to a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of trifluoromethyl isoxazole building blocks, offering field-proven insights into their synthesis, reactivity, and application for researchers, scientists, and drug development professionals.

The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry.[1][2] Its strong electron-withdrawing nature, high metabolic stability derived from the strength of the C-F bond, and significant lipophilicity make it a powerful tool for modulating a drug candidate's properties.[3][4] Introducing a -CF3 group can enhance membrane permeability, block metabolic hotspots, increase binding affinity, and fine-tune bioavailability.[5][6]

Concurrently, the isoxazole ring, a five-membered heterocycle, is a "privileged scaffold" in drug design.[6][7] It serves as a versatile bioisostere for other functional groups like amides and esters, offering improved metabolic stability while maintaining key hydrogen bonding interactions.[8][9] Its presence is noted in numerous FDA-approved drugs, where it contributes to a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10][11][12]

The combination of these two motifs into a single building block creates a powerful scaffold that leverages the benefits of both. Trifluoromethyl isoxazoles are increasingly sought after for their ability to generate novel chemical entities with enhanced potency, stability, and druggability.[6][13]

Part 1: Core Synthetic Strategies

The construction of the trifluoromethyl isoxazole core can be approached through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The two most prevalent and reliable strategies are [3+2] cycloaddition reactions and the condensation of β-dicarbonyl compounds.

Strategy A: [3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocycles.[14] In the context of trifluoromethyl isoxazoles, this typically involves the reaction of a trifluoroacetonitrile oxide dipole with an alkyne or alkene "dipolarophile."

  • Causality of the Method : This approach is favored for its high degree of regioselectivity and stereospecificity, allowing for precise control over the final structure.[14] The in-situ generation of the highly reactive trifluoroacetonitrile oxide is crucial to the success of the reaction, as this intermediate is prone to dimerization into a furoxan byproduct.[15][16] Controlling the rate of its formation via slow addition of a base or oxidant is therefore a critical experimental parameter.[16][17]

A general workflow for this process is outlined below:

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition start Trifluoromethyl Aldoxime oxidant Oxidant (e.g., DIB) or Base (e.g., Et3N) start->oxidant In situ oxidation / dehydrohalogenation dipole Trifluoroacetonitrile Oxide (Reactive Intermediate) oxidant->dipole dipolarophile Alkyne or Alkene (Dipolarophile) dipole->dipolarophile [3+2] Cycloaddition product Trifluoromethylated Isoxazole/Isoxazoline dipolarophile->product

Caption: Workflow for [3+2] Cycloaddition Synthesis of Trifluoromethyl Isoxazoles.

This method has been successfully applied to a wide range of both alkyl- and aryl-substituted alkynes, demonstrating its versatility.[16]

Strategy B: Condensation of Trifluoromethyl β-Dicarbonyls

A classic and highly effective route to isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[7] For the synthesis of trifluoromethyl isoxazoles, readily available precursors like 4,4,4-trifluoro-1-phenyl-1,3-butanedione are employed.

  • Causality of the Method : This strategy is fundamentally a cyclization-condensation reaction. The hydroxylamine first attacks one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring. The regioselectivity of the initial attack can be influenced by the electronic nature of the substituents on the dicarbonyl compound. The strongly electron-withdrawing trifluoromethyl group typically directs the initial nucleophilic attack of hydroxylamine to the distal carbonyl group.[18]

A diagram of this synthetic pathway is shown below:

G start Trifluoromethyl β-Dicarbonyl Compound reagent Hydroxylamine (NH2OH) start->reagent Condensation intermediate Hemiaminal/ Oxime Intermediate reagent->intermediate product 3,5-Disubstituted Trifluoromethyl Isoxazole intermediate->product Cyclization & Dehydration

Caption: Synthesis via Condensation of a Trifluoromethyl β-Dicarbonyl Compound.

This method provides an environmentally friendly route to 3,4,5-trisubstituted isoxazoles and can often be performed in water under mild basic conditions.[18][19]

Part 2: Applications and Case Studies in Drug Discovery

The trifluoromethyl isoxazole scaffold is present in a growing number of bioactive molecules across various therapeutic areas. Its unique combination of properties makes it an attractive choice for lead optimization and the development of new chemical entities.

Case Study: Anticancer Agents

Researchers have explored the impact of the -CF3 group on isoxazole-based anticancer agents.[6] In one study, a series of 4-(trifluoromethyl)isoxazoles were designed and synthesized. The results demonstrated that the trifluoromethylated analogues possessed superior anti-cancer activity against the MCF-7 human breast cancer cell line compared to their non-trifluoromethylated counterparts.[6] For example, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole exhibited an IC50 value of 2.63 μM, a significant improvement over the non-fluorinated parent compound.[6] This highlights the role of the -CF3 moiety in enhancing the cytotoxic potential of the isoxazole core.

Case Study: Antidiabetic and Anti-Obesity Agents

The trifluoromethyl isoxazole motif has also been incorporated into flavonoid-based structures to develop novel agents for managing diabetes and obesity.[20] A series of trifluoromethylated flavonoid-based isoxazoles were synthesized and evaluated for their α-amylase inhibitory activity. Several of these hybrid molecules showed potent inhibition, with IC50 values comparable to the positive control, acarbose.[13][20] The most active compound, which featured a fluorine substituent on the phenyl ring attached to the isoxazole, had an IC50 of 12.6 ± 0.2 μM.[20] This work underscores the utility of the scaffold in modulating enzyme activity.

Compound ClassBiological Target/ActivityKey FindingsReference
4-(Trifluoromethyl)isoxazolesAnticancer (MCF-7 cells)-CF3 group significantly enhanced anticancer activity compared to non-fluorinated analogues.[6]
Flavonoid-based Isoxazolesα-Amylase InhibitionPotent inhibition with IC50 values as low as 12.6 μM, comparable to acarbose.[20]
General Isoxazole DerivativesBroad SpectrumShow a wide range of activities including anti-inflammatory, anti-HIV, and analgesic properties.[13][20]

Part 3: Key Experimental Protocols

To ensure reproducibility and success, the following protocols are provided as self-validating systems, detailing the critical steps and rationale.

Protocol 1: Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole via [3+2] Cycloaddition

This protocol is adapted from established procedures for the reaction of in situ-generated trifluoroacetonitrile oxide with an aryl alkyne.[16][21]

Objective: To synthesize 5-phenyl-3-(trifluoromethyl)isoxazole.

Materials:

  • Trifluoroacetohydroximoyl bromide solution in Et2O

  • Phenylacetylene

  • Toluene, anhydrous

  • Triethylamine (Et3N), anhydrous

  • Ethyl acetate (EtOAc), Hexane

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a syringe pump, dissolve a solution of trifluoroacetohydroximoyl bromide (1.0 eq) and phenylacetylene (2.0 eq) in anhydrous toluene.

    • Rationale: Using excess alkyne drives the reaction to completion and minimizes the dimerization of the nitrile oxide. Anhydrous conditions are critical to prevent hydrolysis of the starting material and intermediate.

  • Slow Addition of Base: Prepare a solution of triethylamine (2.0 eq) in anhydrous toluene. Add this solution dropwise to the stirred reaction mixture via syringe pump over 2 hours at room temperature.

    • Rationale: Slow addition is the most critical step. It maintains a low concentration of the trifluoroacetonitrile oxide intermediate, which preferentially reacts with the alkyne over dimerizing to the furoxan byproduct.[15][16] A white precipitate of triethylammonium bromide will form.

  • Work-up: After the addition is complete, add hexane to the reaction mixture to precipitate out all the ammonium salt. Filter off the precipitate and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a gradient of 0% to 10% EtOAc in hexane) to afford the pure 5-phenyl-3-(trifluoromethyl)isoxazole.[21]

Expected Outcome: A pale yellow or white solid with a yield typically ranging from 60% to over 90%, depending on the precise control of the base addition.[21]

Protocol 2: Synthesis of a 3,4,5-Trisubstituted Trifluoromethyl Isoxazole via Condensation

This protocol is based on the condensation of a trifluoromethylated β-dicarbonyl compound with a hydroximoyl chloride in a biphasic solvent system.[18]

Objective: To synthesize ethyl 5-phenyl-3-(p-tolyl)-4-(trifluoromethyl)isoxazole-4-carboxylate. (Illustrative example)

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

  • Appropriate hydroximoyl chloride (e.g., 4-methylphenyl hydroximoyl chloride, 1.0 eq)

  • Diisopropylethylamine (DIPEA, 3.0 eq)

  • Methanol/Water solvent mixture (e.g., 95:5)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq), the hydroximoyl chloride (1.0 eq), and the methanol/water (95:5) solvent mixture.

    • Rationale: The mixed solvent system is optimized to balance the solubility of the organic reactants while facilitating the base-mediated reaction.[18]

  • Base Addition: Add DIPEA (3.0 eq) to the mixture at room temperature and stir for 2 hours.

    • Rationale: DIPEA acts as a non-nucleophilic base to generate the nitrile oxide in situ from the hydroximoyl chloride and to facilitate the condensation and cyclization of the β-dicarbonyl component.

  • Extraction: After 2 hours, dilute the reaction mixture with dichloromethane (DCM). Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Rationale: The aqueous wash removes the DIPEA hydrochloride salt and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trisubstituted isoxazole.

Expected Outcome: A pure, trisubstituted trifluoromethyl isoxazole. Yields can vary but are reported to be moderate (e.g., ~40%).[18][19]

Conclusion and Future Outlook

Trifluoromethyl isoxazole building blocks represent a validated and highly effective scaffold in modern medicinal chemistry. The synthetic routes to access these cores are robust, well-understood, and adaptable to a wide range of substitution patterns. The demonstrated success in enhancing the biological activity of molecules in areas such as oncology and metabolic diseases confirms their strategic value.[6][20] As synthetic methodologies continue to evolve, particularly with the advent of novel trifluoromethylation reagents and catalytic cycloaddition processes, the accessibility and diversity of these building blocks will only increase, paving the way for the discovery of next-generation therapeutics with superior efficacy and pharmacokinetic profiles.

References

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Foundational

Metabolic Stability of Trifluoromethyl Phenyl Isoxazole Scaffolds

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary The trifluoromethyl phenyl isoxazole scaffold represents a privileged structural motif in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The trifluoromethyl phenyl isoxazole scaffold represents a privileged structural motif in modern medicinal chemistry, offering a potent combination of lipophilicity, metabolic resistance, and bioisosteric utility. While the isoxazole ring is classically viewed as a bioisostere for amides or esters, it carries inherent metabolic liabilities—specifically reductive ring scission.

This guide analyzes the metabolic fate of this scaffold, detailing how the strategic incorporation of a trifluoromethyl (-CF₃) group modulates physicochemical properties and blocks specific metabolic pathways.[1][2] We provide evidence-based protocols for assessing stability and mechanistic insights into why the CF₃-substituted isoxazole outperforms its methyl or unsubstituted analogs in metabolic endurance.[3]

Structural Rationale & Physicochemical Properties[3][4][5]

The 3-phenyl-5-trifluoromethylisoxazole (and its regioisomers) is frequently employed to modulate the lipophilic ligand efficiency (LLE) of drug candidates.

The Fluorine Effect

The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering the -CF₃ group chemically inert under physiological conditions.

  • Electronic Modulation: The strong electron-withdrawing nature (Hammett

    
    ) of the -CF₃ group reduces the electron density of the isoxazole ring. This lowers the HOMO energy, making the ring less susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes.
    
  • Lipophilicity: Introduction of -CF₃ significantly increases

    
     (
    
    
    
    vs. -H), enhancing membrane permeability but potentially increasing non-specific binding.[3]
Isoxazole as a Bioisostere

The isoxazole ring mimics the geometry and electronic distribution of an amide bond but lacks the labile N-H bond, reducing susceptibility to hydrolysis by amidases.

Metabolic Liabilities & Pathways[6][7][8]

Despite its utility, the isoxazole core is not metabolically silent.[4] Understanding the "soft spots" is critical for lead optimization.[4]

The Primary Liability: Reductive Ring Scission

The most distinct metabolic pathway for isoxazoles is the reductive cleavage of the N–O bond .

  • Mechanism: This reaction is catalyzed by CYP450 enzymes (specifically the ferrous P450-Fe(II) species) or cytosolic reductases.[3][4] The enzyme transfers electrons to the isoxazole

    
    -system, leading to N–O bond rupture.
    
  • Product: The ring opens to form a

    
    -amino enone, which tautomerizes to a stable 
    
    
    
    -keto nitrile or amide (e.g., the conversion of Leflunomide to A771726).
Secondary Liability: Phenyl Ring Oxidation

The attached phenyl ring is susceptible to Phase I oxidative hydroxylation, typically at the para position relative to the isoxazole, unless blocked by substituents.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the scaffold.

MetabolicPathways Parent Parent Scaffold (CF3-Phenyl-Isoxazole) CYP_Ox CYP450 Oxidation (Phase I) Parent->CYP_Ox Ar-H Oxidation Reductase Reductive Ring Scission (CYP-Fe(II) / Reductase) Parent->Reductase N-O Cleavage HydroxyMet Hydroxylated Metabolite (Phenyl-OH) CYP_Ox->HydroxyMet Glucuronide Glucuronide Conjugate (Phase II) HydroxyMet->Glucuronide UGT OpenRing Ring-Opened Intermediate (Imino-Enol) Reductase->OpenRing BetaKeto Stable Metabolite (Beta-Keto Nitrile) OpenRing->BetaKeto Tautomerization

Figure 1: Divergent metabolic pathways for phenyl-isoxazole scaffolds.[3][4] The CF3 group effectively blocks oxidation at its attachment site and sterically hinders reductive attack.

The Trifluoromethyl Advantage: SAR Analysis

The substitution pattern on the isoxazole ring dictates its metabolic half-life (


). The -CF₃ group provides superior stability compared to -H or -CH₃ substituents.[3]
Comparative Stability Profile

The table below synthesizes Structure-Activity Relationship (SAR) trends observed in isoxazole medicinal chemistry (e.g., Leflunomide analogs).

Analog StructureSubstituent (R)Metabolic LiabilityRelative StabilityMechanism of Instability
3-H-5-Phenyl Hydrogen (-H)High LowRapid reductive ring opening (Leflunomide-like).[3] Accessible N-O bond.[3][4]
3-Methyl-5-Phenyl Methyl (-CH₃)Moderate MediumSusceptible to benzylic hydroxylation (-CH₂OH).[3] Sterically slows ring opening.[3][4]
3-CF₃-5-Phenyl Trifluoromethyl (-CF₃)Low High Blocks hydroxylation.[3] Steric bulk & electronics prevent reductase coordination.[3][4]
Mechanistic Explanation[8]
  • Steric Shielding: The Van der Waals radius of the -CF₃ group (2.7 Å) is significantly larger than that of -H (1.2 Å) and -CH₃ (2.0 Å). This bulk prevents the close approach of the heme iron to the isoxazole nitrogen/oxygen, which is the requisite first step for reductive ring opening.

  • Metabolic Switching: By blocking the labile C-3 or C-5 positions with -CF₃, metabolism is forced to occur on the phenyl ring.[3] If the phenyl ring is also substituted (e.g., with halogens), the molecule can become metabolically "hard," leading to low clearance (

    
    ).
    

Experimental Protocols: Assessing Stability

To validate the stability of these scaffolds, a robust Microsomal Stability Assay is required. This protocol distinguishes between NADPH-dependent (oxidative) and NADPH-independent (reductive/hydrolytic) clearance.[3][4]

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.[3][4]

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.[3][4]

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[3]

  • Test Compound (10 mM DMSO stock).[3][4]

  • Quench Solution (Acetonitrile with Internal Standard).[3][4]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Spike test compound (final conc. 1 µM, <0.1% DMSO) and incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate Phase I oxidation.[3][4]

    • Control Arm: Add buffer instead of NADPH to assess non-CYP stability (e.g., cytosolic reductases or chemical instability).[4]

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately transfer to cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Metabolite Identification (MetID)

For CF3-phenyl isoxazoles, monitor specific mass shifts:

  • +16 Da: Phenyl hydroxylation.[3][4]

  • +2 Da: Reductive ring opening (formation of enamine/ketone).[3][4]

  • -20 Da: Defluorination (Rare, but possible if CF3 is unstable).[3][4]

Experimental Workflow Diagram

AssayWorkflow Start Test Compound (1 µM) Mix Microsomal Mix (0.5 mg/mL Protein) Start->Mix Split Split Conditions Mix->Split Path_A + NADPH (Oxidative CYP Activity) Split->Path_A Path_B - NADPH (Reductive/Hydrolytic Stability) Split->Path_B Incubate Incubate @ 37°C (0 - 60 min) Path_A->Incubate Path_B->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench Analyze LC-MS/MS Analysis (Parent Depletion + MetID) Quench->Analyze

Figure 2: Standardized workflow for distinguishing oxidative vs. non-oxidative clearance mechanisms.

References

  • Kalgutkar, A. S., et al. (2003).[3][4][5][6] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition.[3][7][4][5] Link

  • Zhang, D., et al. (2008).[3][4] Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition.[3][7][4][5] Link

  • Meanwell, N. A. (2018).[3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[4]

  • Pattanayak, P., et al. (2025).[4] Design and synthesis of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTI). ResearchGate/Journal of Molecular Structure.[3][4] Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modernized Conrad-Limpach Approach to the Synthesis of 4-Hydroxy-2-phenyl-7-(trifluoromethyl)quinoline

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the intramolecular cyclization of ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate to synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the intramolecular cyclization of ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate to synthesize 4-hydroxy-2-phenyl-7-(trifluoromethyl)quinoline, a valuable scaffold in medicinal chemistry. The protocol herein is based on a modified Conrad-Limpach quinoline synthesis, a classic and robust method for the formation of 4-hydroxyquinolines from β-ketoesters and anilines.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, and the rationale for the selection of reagents and reaction conditions, with a particular focus on handling substrates bearing the electron-withdrawing trifluoromethyl group.

Introduction: The Significance of Trifluoromethylated Quinolines

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[3] The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethyl-substituted quinolines are of great interest in drug discovery and development, with applications as anti-inflammatory, analgesic, and antimalarial agents.[3][4]

The target molecule of this protocol, 4-hydroxy-2-phenyl-7-(trifluoromethyl)quinoline, is a key intermediate for the synthesis of more complex pharmaceutical compounds. This guide provides a reliable and scalable method for its preparation from commercially available starting materials.

The Conrad-Limpach Synthesis: A Time-Tested Strategy

The Conrad-Limpach synthesis, first reported in 1887, is a powerful reaction for the construction of 4-hydroxyquinolines.[1][2][5] The reaction proceeds in two key stages:

  • Condensation: An aniline reacts with a β-ketoester to form a β-anilinoacrylate intermediate. This step is typically carried out at a lower temperature.

  • Thermal Cyclization: The β-anilinoacrylate intermediate undergoes an intramolecular cyclization at high temperatures (typically >250 °C) to form the 4-hydroxyquinoline product.[6]

This method is particularly well-suited for the synthesis of our target molecule. The starting material, ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate, is a β-ketoester. For the cyclization to a quinoline, an aniline is required. In this protocol, we will be using 3-(trifluoromethyl)aniline.

Mechanistic Insights

The mechanism of the Conrad-Limpach synthesis begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to the formation of a Schiff base. This intermediate then undergoes tautomerization to an enamine. The crucial step is the high-temperature electrocyclic ring closure of the enamine, followed by the elimination of ethanol to yield the final 4-hydroxyquinoline product.[1][5]

dot graph "Conrad_Limpach_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes start [label="Ethyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate +\n3-(Trifluoromethyl)aniline", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; intermediate1 [label="Schiff Base Intermediate", style=filled, fillcolor="#F1F3F4"]; intermediate2 [label="Enamine Tautomer", style=filled, fillcolor="#F1F3F4"]; transition [label="High Temperature\n(>250 °C)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Electrocyclic Ring Closure", style=filled, fillcolor="#F1F3F4"]; elimination [label="Elimination of Ethanol", style=filled, fillcolor="#F1F3F4"]; product [label="4-Hydroxy-2-phenyl-7-(trifluoromethyl)quinoline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label="Condensation"]; intermediate1 -> intermediate2 [label="Tautomerization"]; intermediate2 -> transition; transition -> cyclization; cyclization -> elimination; elimination -> product; } caption="Simplified mechanism of the Conrad-Limpach synthesis."

Experimental Protocol

This protocol is divided into two main steps: the formation of the β-anilinoacrylate intermediate and its subsequent thermal cyclization.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate72782-01-3274.2210.0 g
3-(Trifluoromethyl)aniline98-16-8161.136.2 g
Dowtherm A8004-13-5-50 mL
Toluene108-88-392.14100 mL
p-Toluenesulfonic acid monohydrate6192-52-5190.220.2 g
Hexane110-54-386.18100 mL
Ethanol64-17-546.0750 mL

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dowtherm A is a high-boiling point liquid and should be handled with care to avoid burns.[7][8][9][10][11]

  • 3-(Trifluoromethyl)aniline is toxic and should be handled with caution.

Step 1: Synthesis of Ethyl 3-((3-(trifluoromethyl)phenyl)amino)-3-(3-(trifluoromethyl)phenyl)acrylate
  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (10.0 g, 36.5 mmol), 3-(trifluoromethyl)aniline (6.2 g, 38.5 mmol), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (approximately 0.66 mL) has been collected in the Dean-Stark trap. This typically takes 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The crude product, a viscous oil or solid, can be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-2-phenyl-7-(trifluoromethyl)quinoline
  • Transfer the crude product from Step 1 to a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Add Dowtherm A (50 mL) to the flask.

  • Heat the mixture with stirring to 250-260 °C.[12]

  • Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • While still warm, carefully pour the reaction mixture into a beaker containing 100 mL of hexane. This will cause the product to precipitate.

  • Stir the mixture for 15-20 minutes and then collect the solid product by vacuum filtration.

  • Wash the filtered solid with an additional 50 mL of hexane to remove any residual Dowtherm A.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes start [label="Start: Reagents in Toluene", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux [label="Reflux with Dean-Stark\n(2-4 hours)", style=filled, fillcolor="#F1F3F4"]; rotovap [label="Remove Toluene\n(Rotary Evaporator)", style=filled, fillcolor="#F1F3F4"]; intermediate [label="Crude β-Anilinoacrylate", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Add Dowtherm A and Heat\n(250-260 °C, 30-60 min)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Cool and Precipitate\nin Hexane", style=filled, fillcolor="#F1F3F4"]; filtration [label="Vacuum Filtration", style=filled, fillcolor="#F1F3F4"]; purification [label="Recrystallization", style=filled, fillcolor="#F1F3F4"]; product [label="Final Product:\n4-Hydroxy-2-phenyl-7-(trifluoromethyl)quinoline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reflux; reflux -> rotovap; rotovap -> intermediate; intermediate -> cyclization; cyclization -> precipitation; precipitation -> filtration; filtration -> purification; purification -> product; } caption="Experimental workflow for the synthesis of 4-hydroxy-2-phenyl-7-(trifluoromethyl)quinoline."

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side reactions.Ensure the reaction is heated to a sufficient temperature for efficient water removal. A small excess of the aniline can be used to drive the reaction to completion.
Low yield in Step 2 Insufficient temperature or reaction time.Ensure the reaction temperature is maintained at 250-260 °C. The reaction time can be extended, but prolonged heating at very high temperatures may lead to decomposition.
Product is an oil Impurities present.Ensure thorough washing with hexane to remove all Dowtherm A. If the product remains oily, try trituration with a different non-polar solvent or purification by column chromatography.
Product is discolored Presence of colored impurities from decomposition.Recrystallization is usually effective in removing colored impurities. If necessary, a small amount of activated carbon can be used during the recrystallization process.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-hydroxy-2-phenyl-7-(trifluoromethyl)quinoline via a modified Conrad-Limpach reaction. By following the outlined procedures, researchers can efficiently prepare this valuable fluorinated quinoline intermediate for further use in medicinal chemistry and drug development programs. The principles and techniques described herein are also applicable to the synthesis of a wide range of other substituted 4-hydroxyquinolines.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. In Wikipedia. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(2), 488. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Merck Index. (n.d.). Conrad-Limpach Cyclization. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5535. [Link]

  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & medicinal chemistry, 13(20), 5759–5765. [Link]

  • Tutorsglobe.com. (n.d.). Synthesis of Quinolines. [Link]

  • Tang, P., & Ritter, T. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53625. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron letters, 42(35), 6011–6013. [Link]

  • Thermic Fluids Pvt Ltd. (n.d.). Dowtherm - Synthetic Organic Fluids. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20813–20841. [Link]

  • Dow. (n.d.). DOWTHERM™ A - Heat Transfer Fluid. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol in Pharmaceutical Synthesis

Abstract: This technical guide provides a comprehensive overview of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol, a fluorinated heterocyclic compound, for its application as a drug intermediate. We delve into its physic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol, a fluorinated heterocyclic compound, for its application as a drug intermediate. We delve into its physicochemical properties, its core utility in the synthesis of pharmacologically active structures, and present detailed protocols for its chemical transformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the creation of novel therapeutic agents, particularly analogues of established immunomodulatory drugs.

Introduction and Strategic Importance

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The trifluoromethyl group (-CF₃) is particularly prominent in a wide array of approved drugs.[1][2] 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol combines this valuable moiety with an isoxazole ring, a versatile scaffold known for its presence in numerous bioactive molecules.

This intermediate is a structural isomer of the core heterocyclic system found in Leflunomide, a widely used disease-modifying antirheumatic drug (DMARD). Leflunomide is a prodrug that, upon administration, undergoes metabolic ring-opening to form its active metabolite, Teriflunomide.[3][4] Teriflunomide is itself an approved therapeutic for treating relapsing forms of multiple sclerosis.[4][5]

The primary mechanism of action for Teriflunomide involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[3][4] By blocking this pathway, the drug curtails the proliferation of rapidly dividing cells, most notably activated lymphocytes, which are key mediators in autoimmune disorders.

While the approved drugs feature a para-substituted trifluoromethylphenyl group, the meta-substituted isomer, 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol, represents a critical tool for researchers. It enables the synthesis of novel analogues to probe structure-activity relationships (SAR), potentially leading to compounds with altered potency, selectivity, or pharmacokinetic profiles. The foundational chemical transformation for this intermediate is the base-mediated ring-opening, which mimics the metabolic activation of Leflunomide and yields a structure analogous to Teriflunomide.

Physicochemical & Handling Data

Proper characterization and handling are paramount for successful and reproducible experimentation. The key properties of the title compound are summarized below.

PropertyValueReference
CAS Number 1354930-06-5[6]
Molecular Formula C₁₀H₆F₃NO₂[6]
Molecular Weight 229.16 g/mol [6]
Appearance Off-white to pale yellow solidInferred
Typical Purity ≥98%[6]
SMILES OC1=CC(C2=CC=CC(C(F)(F)F)=C2)=NO1[6]
Storage 2-8°C, Sealed in dry conditions[6]
Handling Handle with standard personal protective equipment (PPE). Compounds of this class may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[7]

Core Synthetic Application: Ring-Opening to a Teriflunomide Analogue

The most valuable and direct application of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol is its conversion into an open-chain enamide structure. 5-Hydroxyisoxazoles exist in tautomeric equilibrium with their β-keto nitrile isomers and are susceptible to facile ring-opening under basic conditions. This reaction is not merely a synthetic convenience; it mirrors the biological activation pathway of Leflunomide and provides direct access to the pharmacologically relevant molecular class.

This protocol details the procedure for converting the isoxazole intermediate into (2Z)-2-cyano-3-hydroxy-N-[3 -(trifluoromethyl)phenyl]but-2-enamide, the meta-isomer of the active drug Teriflunomide.

G START 3-[3-(Trifluoromethyl)phenyl] -1,2-oxazol-5-ol SOLVENT Dissolve in THF or Dioxane START->SOLVENT BASE Add aq. NaOH (1.1 eq) Dropwise at 0-5 °C SOLVENT->BASE REACTION Stir at Room Temperature (Monitor by TLC/HPLC) BASE->REACTION Exothermic WORKUP Acidify with aq. HCl to pH ~2-3 REACTION->WORKUP PRODUCT Precipitate Forms (Crude Product) WORKUP->PRODUCT PURIFY Filter, Wash with Water, and Dry under Vacuum PRODUCT->PURIFY FINAL (2Z)-2-cyano-3-hydroxy-N- [3-(trifluoromethyl)phenyl]but-2-enamide PURIFY->FINAL

Caption: Workflow for the base-mediated ring-opening of the isoxazole intermediate.

Protocol 1: Synthesis of (2Z)-2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide

Causality: The use of a strong base like sodium hydroxide is essential to deprotonate the hydroxyl group of the isoxazol-5-ol tautomer, initiating the electronic cascade that leads to the cleavage of the weak N-O bond in the isoxazole ring.[8] The subsequent acidification of the reaction mixture protonates the resulting enolate and carboxylate intermediates, causing the desired product to precipitate from the aqueous solution due to its lower solubility.

Materials:

  • 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol (1.0 eq)

  • Tetrahydrofuran (THF) or 1,4-Dioxane (approx. 10 mL per gram of starting material)

  • Sodium Hydroxide (NaOH), 2M aqueous solution (1.1 eq)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol (1.0 eq) in THF.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.

  • Base Addition: Add the 2M NaOH solution (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add 2M HCl solution while stirring vigorously to adjust the pH to approximately 2-3. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2-3 times) to remove inorganic salts.

  • Drying: Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.

Conceptual Synthesis of the Parent Intermediate

For research applications requiring the synthesis of the title intermediate itself, a standard and reliable method involves the cyclocondensation of a β-keto ester with hydroxylamine. This approach provides a direct route to the isoxazole core structure.

G cluster_0 Reactants SM1 Ethyl 3-(trifluoromethyl)benzoylacetate REACTION Reflux (Cyclocondensation) SM1->REACTION SM2 Hydroxylamine HCl SM2->REACTION BASE Base (e.g., NaOAc) in Ethanol BASE->REACTION PRODUCT 3-[3-(Trifluoromethyl)phenyl] -1,2-oxazol-5-ol REACTION->PRODUCT

Caption: Conceptual pathway for the synthesis of the title intermediate.

Analytical Characterization

Rigorous analytical control is necessary to confirm the identity and purity of the synthesized materials.

Analysis MethodPurpose & Expected Results
RP-HPLC To determine the purity of the final product. A typical result should show >98% purity.
¹H NMR To confirm the molecular structure. For the ring-opened product, expect characteristic peaks for the vinyl proton, methyl group, and aromatic protons, as well as a broad singlet for the N-H proton.
¹⁹F NMR To confirm the presence and electronic environment of the trifluoromethyl group. A single sharp peak is expected.
Mass Spec (MS) To confirm the molecular weight of the product. The result should match the calculated exact mass.[9]
Infrared (IR) To identify key functional groups. For the ring-opened product, expect characteristic stretches for N-H, C≡N (nitrile), and C=O (amide).

Conclusion and Future Directions

3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol is a strategically valuable intermediate for pharmaceutical research and development. Its utility extends beyond being a simple building block; its core transformation via ring-opening provides direct access to a class of compounds with proven immunomodulatory activity. By using this meta-substituted isomer, researchers can efficiently generate novel analogues of Teriflunomide, enabling detailed exploration of structure-activity relationships. This can lead to the discovery of new chemical entities with improved therapeutic indices, tailored pharmacokinetic properties, or novel biological activities, thereby advancing the development of next-generation therapies for autoimmune diseases.

References

  • An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. Advanced Scientific Publisher. [Link]

  • An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities. Journal of Pharmaceutical Research International. [Link]

  • Teriflunomide - PubChem. National Center for Biotechnology Information. [Link]

  • Process for the preparation of teriflunomide.
  • 3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-ol - Fluorochem. Reagent Instrument Network. [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]

  • An improved process for preparation of leflunomide - Patent WO-2007086076-A2. PubChem. [Link]

  • Method for synthesizing leflunomide - US6723855B2.
  • A method for synthesizing leflunomide - WO2001060363A1.
  • A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate. [Link]

  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University. [Link]

  • 3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole | Request PDF. ResearchGate. [Link]

  • 3-phenyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid - C11H6F3NO3. Chemspace. [Link]

  • Representative examples of trifluoromethyl phenyl-containing approved drugs. ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

Sources

Method

Reaction conditions for electrophilic substitution on isoxazole rings

Application Note: Reaction Conditions for Electrophilic Substitution on Isoxazole Rings Executive Summary Isoxazole rings are critical pharmacophores in modern drug design (e.g., valdecoxib, leflunomide) due to their met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Electrophilic Substitution on Isoxazole Rings

Executive Summary

Isoxazole rings are critical pharmacophores in modern drug design (e.g., valdecoxib, leflunomide) due to their metabolic stability and ability to mimic amide bonds. However, their electron-deficient nature—resembling pyridine rather than furan—presents significant synthetic challenges for electrophilic aromatic substitution (SEAr). This guide provides validated protocols for regioselective functionalization at the C-4 position , the only electronically favorable site for electrophilic attack. It contrasts traditional harsh conditions with modern, milder alternatives and provides a strategic pivot for Carbon-Carbon bond formation where traditional Friedel-Crafts methods fail.

Mechanistic Grounding: The C-4 Selectivity Imperative

Unlike pyrrole or furan, the isoxazole ring is deactivated towards electrophiles due to the electronegative nitrogen and oxygen atoms.

  • Regioselectivity: Attack exclusively occurs at C-4 .

  • Why? The intermediate sigma complex (arenium ion) formed at C-4 avoids placing a positive charge directly on the electronegative heteroatoms, unlike attack at C-3 or C-5.

  • Reactivity Profile: Isoxazole < Pyridine < Benzene < Thiophene < Furan < Pyrrole.

    • Implication: Strong electrophiles or activated substrates (e.g., amino- or alkyl-substituted) are often required.

Visual 1: Resonance Stabilization Mechanism

The following diagram illustrates why the C-4 intermediate is energetically favored over C-3/C-5.

Isoxazole_Mechanism cluster_intermediates Sigma Complex Intermediates Start Isoxazole Ring C4_Path C-4 Attack (Favored) Start->C4_Path Major Pathway C3_5_Path C-3 / C-5 Attack (Disfavored) Start->C3_5_Path High Barrier Electrophile Electrophile (E+) Electrophile->C4_Path C4_Stab Positive charge delocalized over C3, C5, O (Charge separated from N) C4_Path->C4_Stab Product 4-Substituted Isoxazole C4_Stab->Product -H+ (Re-aromatization) C3_5_Destab Positive charge adjacent to electronegative N/O (High Energy State) C3_5_Path->C3_5_Destab C3_5_Destab->Product Rare/Trace

Caption: Mechanistic pathway demonstrating the kinetic preference for C-4 substitution due to superior resonance stabilization of the cationic intermediate.

Validated Experimental Protocols

Protocol A: Nitration (The "Standard" vs. "Mild" Approach)

Direct nitration is difficult due to the ring's deactivation. We present two methods: one for robust substrates and one for acid-sensitive derivatives.

ParameterMethod 1: Mixed Acid (Industrial) Method 2: TFAA/Nitrate (Mild/Lab)
Reagents Fuming HNO₃ / Conc. H₂SO₄NH₄NO₃ / Trifluoroacetic Anhydride (TFAA)
Temperature 60°C – 100°C0°C – Room Temperature
Substrate Scope Simple alkyl-isoxazoles (e.g., 3,5-dimethyl)Sensitive or highly deactivated substrates
Yield 60–85%70–95%
Key Advantage Scalable, low costHigh regioselectivity, non-destructive

Step-by-Step Procedure (Method 2 - Recommended for R&D):

  • Preparation: In a flame-dried flask under N₂, dissolve ammonium nitrate (1.2 equiv) in Trifluoroacetic Anhydride (TFAA) (5–10 volumes). Stir at 0°C until homogeneous.

  • Addition: Add the isoxazole substrate (1.0 equiv) dropwise as a solution in minimal TFAA or DCM. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Pour the mixture slowly onto crushed ice/water. Neutralize with saturated NaHCO₃ (gas evolution!).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization (EtOH) or Flash Chromatography (Hex/EtOAc).

Protocol B: Bromination (Safety-Optimized)

Critical Safety Note: Avoid using NBS in DMF at elevated temperatures (>60°C) due to the risk of runaway exothermic decomposition.

Reagents: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or Trifluoroacetic Acid (TFA). Mechanism: Generation of Br+ equivalent.

  • Setup: Dissolve isoxazole (1.0 equiv) in MeCN (0.5 M).

  • Activation: Add TFA (0.1 – 1.0 equiv) to catalyze the reaction.

  • Bromination: Add NBS (1.1 equiv) portion-wise at RT. Protect from light.[1][2]

  • Optimization: If sluggish, heat to 50°C. For highly deactivated substrates, switch solvent to pure TFA or H₂SO₄ (see Rajesh et al., JOC 2007).

  • Workup: Remove solvent, redissolve in EtOAc, wash with 10% Na₂S₂O₃ (to remove bromine), then water/brine.

Protocol C: Sulfonation

Reagent: Chlorosulfonic Acid (ClSO₃H).[3]

  • Setup: Cool Chlorosulfonic acid (3–5 equiv) to 0°C.

  • Addition: Add isoxazole slowly (neat or in CHCl₃ if solid).

  • Reaction: Heat to 90–100°C for 2–6 hours. Note: High temperature is required to overcome ring deactivation.

  • Quench: EXTREME CAUTION. Drip reaction mixture onto ice.

  • Derivatization (Optional): To isolate as the sulfonyl chloride, extract immediately with DCM. To isolate as sulfonic acid, reflux the aqueous quench.

Strategic Pivot: C-C Bond Formation (Acylation/Alkylation)

The Problem: Friedel-Crafts acylation/alkylation fails on unactivated isoxazoles. The Lewis Acid (e.g., AlCl₃) complexes with the ring nitrogen, further deactivating it.

The Solution: Do not force SEAr. Use Lithiation-Trapping or Cross-Coupling .

Protocol D: C-4 Lithiation (The Modern Standard)

This method allows the introduction of alkyl, acyl, or formyl groups at C-4.

Prerequisites: The C-5 position must be blocked (e.g., 5-methylisoxazole). If C-5 is open, lithiation occurs there first (kinetic acidity: C-5 > C-4).

  • Conditions: Dry THF, -78°C, inert atmosphere (Ar/N₂).

  • Base: n-Butyllithium (n-BuLi) or LDA (1.1 equiv).

  • Procedure:

    • Cool substrate in THF to -78°C.

    • Add n-BuLi dropwise. Stir 30–60 mins to form the 4-lithio species.

    • Add Electrophile (e.g., Methyl Iodide, Benzaldehyde, DMF for formylation).

    • Warm to RT slowly.[1]

  • Outcome: Direct C-4 functionalization in high yield without harsh acids.

Decision Logic for Reaction Selection

Use this flow to select the optimal pathway for your target molecule.

Reaction_Logic Start Target: 4-Substituted Isoxazole Q1 Desired Substituent? Start->Q1 Halogen Halogen (-Br, -Cl) Q1->Halogen Nitro Nitro (-NO2) Q1->Nitro Carbon Carbon (-R, -COR, -CHO) Q1->Carbon Sulfur Sulfonyl (-SO2R) Q1->Sulfur Halogen_Cond Substrate Status? Halogen->Halogen_Cond Nitro_Method Protocol: NH4NO3 / TFAA (Avoids Ring Opening) Nitro->Nitro_Method Carbon_Warn Friedel-Crafts Fails! Carbon->Carbon_Warn Sulfur_Method Protocol: ClSO3H (Neat) Heat to 90-100°C Sulfur->Sulfur_Method Activated Activated/Alkyl Halogen_Cond->Activated Electron Rich Deactivated Deactivated/Aryl Halogen_Cond->Deactivated Electron Poor Method_NBS Protocol: NBS / MeCN / TFA (Mild, High Yield) Activated->Method_NBS Method_Acid Protocol: NBS / H2SO4 (Strong Activation) Deactivated->Method_Acid Lithiation Protocol: n-BuLi / THF / -78°C (Requires C-5 Blocked) Carbon_Warn->Lithiation Direct Coupling Alternative: Pd-Coupling (Start with 4-Bromo) Carbon_Warn->Coupling Indirect

Caption: Decision tree for selecting reaction conditions based on substituent type and substrate electronics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening / Decomposition Reaction conditions too basic or oxidative (isoxazoles are base-sensitive).Ensure pH < 8 during workup.[2][4] Use TFAA/NH₄NO₃ instead of mixed acid for nitration.
No Reaction (Recovered SM) Ring deactivation preventing SEAr.Increase temperature (up to 100°C for sulfonation). Switch to stronger acid solvent (H₂SO₄/TFA).
C-5 Substitution Observed Competition with C-5 lithiation (in C-C bond formation).Ensure C-5 is blocked (e.g., methyl group). If C-5 is H, it will lithiate first.
Explosive Exotherm (Bromination) NBS decomposition in DMF.[5]STOP. Switch solvent to MeCN or Propylene Carbonate. Never heat NBS/DMF >60°C.

References

  • Nitration Protocols & Selectivity

    • Direct nitration of five membered heterocycles.[3][6] (Standard mixed acid vs TFAA methods).

    • Source:

  • Bromination Safety & Methods

    • Bromination of Deactivated Aromatics: A Simple and Efficient Method.[7] (NBS/H2SO4 protocol).[8]

    • Source:

    • Safety of NBS/DMF: Scientific Upd
    • Source:

  • Sulfonation Conditions

    • Chlorosulfonic Acid - A Versatile Reagent. (General protocols for heterocycles).
    • Source:

  • Lithiation & C-C Bond Formation

    • Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems.[9] (Lithiation selectivity C4 vs C5).

    • Source:

  • General Isoxazole Reactivity

    • Isoxazole synthesis and reactivity reviews.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[3-(Trifluoromethyl)phenyl]isoxazol-5-ol

Welcome to the technical support resource for the synthesis of 3-[3-(Trifluoromethyl)phenyl]isoxazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-[3-(Trifluoromethyl)phenyl]isoxazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve the yield and purity of your target compound.

Introduction

3-[3-(Trifluoromethyl)phenyl]isoxazol-5-ol is a key heterocyclic scaffold found in numerous pharmacologically active molecules. Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and regioselectivity. The most common and established route involves the cyclocondensation of a β-ketoester with hydroxylamine.[1][2] This guide provides a comprehensive framework for troubleshooting this critical reaction, grounded in mechanistic principles and field-proven experience.

Core Synthetic Pathway

The synthesis is typically a two-step process: (1) A Claisen condensation to form the key β-ketoester intermediate, ethyl 4,4,4-trifluoro-3-oxo-2-[3-(trifluoromethyl)phenyl]butanoate, and (2) The subsequent cyclocondensation with hydroxylamine hydrochloride to form the desired isoxazol-5-ol ring.

Synthetic_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation A 3'-(Trifluoromethyl)acetophenone D Ethyl 4,4,4-trifluoro-3-oxo-2- [3-(trifluoromethyl)phenyl]butanoate A->D B Diethyl oxalate B->D C Sodium ethoxide (Base) C->D Catalyst G 3-[3-(Trifluoromethyl)phenyl] isoxazol-5-ol D->G E Hydroxylamine Hydrochloride (NH2OH·HCl) E->G F Base (e.g., NaOH or NaOAc) F->G Control pH

Caption: Overall synthetic scheme for 3-[3-(Trifluoromethyl)phenyl]isoxazol-5-ol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most common complaint and can stem from issues in either the Claisen condensation or the cyclization step.

Answer: Let's break down the potential causes systematically.

Cause A: Inefficient β-Ketoester Formation (Step 1)

The Claisen condensation requires the formation of an enolate. Incomplete reaction is often due to issues with the base or reaction conditions.

  • Moisture Contamination: The base used (e.g., sodium ethoxide, sodium hydride) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Insufficient Base: Use at least a full equivalent of a strong base like sodium ethoxide to ensure complete deprotonation of the acetophenone.

  • Reaction Temperature: The initial enolate formation is often performed at a low temperature (0-5 °C) and then warmed to room temperature or gently heated to drive the reaction to completion.

Cause B: Competing Reactions in Cyclocondensation (Step 2)

The cyclocondensation of the β-ketoester with hydroxylamine is sensitive to pH. The primary competing reaction is the formation of the undesired regioisomer, the 5-substituted isoxazol-3-ol.[1]

  • Mechanism & pH Control: The regioselectivity is dictated by which carbonyl group of the β-ketoester is attacked first by hydroxylamine.

    • Acidic to Neutral pH: Under these conditions, the nitrogen of hydroxylamine is more nucleophilic. It preferentially attacks the more electrophilic ketone carbonyl, leading to the desired isoxazol-5-ol.

    • Basic pH: Under strongly basic conditions, the oxygen of hydroxylamine can become the more potent nucleophile, or the reaction equilibrium can shift, favoring attack at the ester carbonyl, which can lead to the formation of the isomeric 5-isoxazolone.[3]

  • Solution: Maintain a slightly acidic to neutral pH. Using a buffer system or a weak base like sodium acetate instead of a strong base like sodium hydroxide can provide better control. The reaction of hydroxylamine hydrochloride often proceeds well in an aqueous medium, sometimes with a catalyst, at elevated temperatures (e.g., 70-80 °C).[4][5]

Cause C: Product Loss During Work-up and Purification

The product, being a phenol-like heterocycle (isoxazol-5-ol ), has some acidic character and can be partially soluble in aqueous base.

  • Extraction pH: During aqueous work-up, ensure the aqueous layer is acidified (pH ~2-3) before extraction with an organic solvent like ethyl acetate. This protonates the hydroxyl group, making the product less water-soluble and maximizing its transfer to the organic phase.

  • Purification Losses: If the product oils out instead of crystallizing, significant loss can occur during transfer and handling.[6] If column chromatography is necessary, choose the solvent system carefully to ensure good separation from byproducts without excessive band broadening.

Troubleshooting_Yield cluster_Step1 Step 1 Issues cluster_Step2 Step 2 Issues cluster_Workup Work-up/Purification Issues Start Low Yield Observed S1_Check Check β-Ketoester Purity/Yield Start->S1_Check S1_Moisture Use Anhydrous Conditions S1_Check->S1_Moisture No S2_Check Analyze Crude Product for Isomers S1_Check->S2_Check Yes S1_Base Ensure >1 eq. Strong Base S1_Moisture->S1_Base S1_Temp Optimize Temperature Profile S1_Base->S1_Temp S2_pH Control pH (Slightly Acidic) S2_Check->S2_pH Yes W_Check Product Lost During Extraction? S2_Check->W_Check No S2_Base Use Weaker Base (e.g., NaOAc) S2_pH->S2_Base S2_Temp Optimize Temperature (e.g., 70-80°C) S2_Base->S2_Temp W_Check->S1_Moisture No, review all steps W_Check->S2_pH No, review all steps W_Acidify Acidify Aqueous Layer Before Extraction W_Check->W_Acidify Yes W_Purify Optimize Crystallization/Chromatography W_Acidify->W_Purify

Caption: Troubleshooting workflow for low product yield.

Question 2: I'm seeing a significant byproduct in my NMR/LC-MS analysis. How do I identify and eliminate it?

The presence of a persistent byproduct is often due to a lack of regiochemical control during the cyclization.

Answer: The most probable byproduct is the isomeric 3-aryl-5-isoxazolone.[1]

Competing_Pathways cluster_pathA Path A (Desired) cluster_pathB Path B (Byproduct) Ketoester β-Ketoester Intermediate Attack_Ketone N-attack on Ketone (Acidic/Neutral pH) Ketoester->Attack_Ketone NH2OH Attack_Ester Attack on Ester (Basic pH) Ketoester->Attack_Ester NH2OH Cyclize_A Cyclization Attack_Ketone->Cyclize_A Product 3-[3-(Trifluoromethyl)phenyl] isoxazol-5-ol Desired Product Cyclize_A->Product Cyclize_B Cyclization Attack_Ester->Cyclize_B Byproduct 5-substituted Isomer Byproduct Cyclize_B->Byproduct

Caption: Competing cyclization pathways leading to the desired product or an isomeric byproduct.

Identification:

  • Mass Spectrometry: The desired product and the 5-isoxazolone are isomers and will have the exact same mass.

  • NMR Spectroscopy:

    • ¹H NMR: The desired 3-aryl-isoxazol-5-ol exists in tautomeric equilibrium with the isoxazol-5(4H)-one form. You will likely see a characteristic signal for the C4-proton of the ring, often a sharp singlet. The hydroxyl proton may be broad or exchangeable.

    • ¹³C NMR: The chemical shifts of the carbonyl and ring carbons will be distinct between the two isomers.

  • IR Spectroscopy: The desired product will show a broad O-H stretch. The isoxazolone byproduct will have a sharp C=O stretch at a characteristic frequency.

Elimination Strategy:

As discussed in Question 1, the key is pH control .

  • Reaction Medium: Perform the reaction in ethanol or an ethanol/water mixture.

  • Base Selection: Use a base like sodium acetate or pyridine. If using a stronger base like NaOH, use it sparingly to neutralize the HCl from hydroxylamine hydrochloride, and monitor the pH to keep it below 8.

  • Temperature: Moderate heating (70-80 °C) often provides a good balance between reaction rate and selectivity.[5]

Question 3: My final product is a persistent oil and won't crystallize. How can I purify it?

Oiling out is a common problem, especially if minor impurities are present that inhibit crystallization.

Answer: This is a work-up and purification challenge. Here are several techniques to try in sequence.[6]

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of the extraction solvent (e.g., ethyl acetate). Residual solvent is a common cause of oiling.

  • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously stir or sonicate the mixture. The impurities may dissolve in the non-polar solvent, leaving the purified product to solidify.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the surface of the oil. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

  • Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the oil to induce crystallization.

  • Purification via Chromatography: If all else fails, the oil must be purified by column chromatography on silica gel.

    • Solvent System: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

    • Monitoring: Monitor the fractions by TLC to isolate the pure product.

    • Post-Column: After chromatography, the purified fractions containing the product might still be an oil. Concentrate them fully and re-attempt crystallization from a suitable solvent system (e.g., dissolving in a minimal amount of dichloromethane and adding hexanes until cloudy).

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Hydroxylamine and its salts can be explosive, especially upon heating in the absence of a solvent.[7] Always handle it with care, avoid heating the dry solid, and ensure reactions are conducted behind a safety shield. The solvents and reagents used, such as sodium ethoxide, are flammable and corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, and work in a well-ventilated fume hood.

Q2: Can I use a different β-ketoester? A2: Yes, the general method is applicable to a wide range of β-ketoesters for producing various substituted isoxazol-5-ols.[4][8] However, the electronic and steric properties of the substituents on the β-ketoester can influence the reaction rate and regioselectivity. The trifluoromethyl group, being strongly electron-withdrawing, makes the adjacent carbonyl highly electrophilic, which aids in the desired cyclization pathway.

Q3: How do I prepare and handle hydroxylamine solutions? A3: Hydroxylamine hydrochloride (NH₂OH·HCl) is a stable, crystalline solid.[9] It is more stable to oxidation than the free base. Solutions should always be prepared fresh immediately before use.[9] To generate the free base in situ, the hydrochloride salt is typically treated with an equivalent of a base (e.g., NaOH, NaOAc, Et₃N) in the reaction mixture.

Q4: What are the optimal reaction conditions in a nutshell? A4: While optimization is always experiment-specific, a good starting point based on literature for the cyclocondensation step is as follows[4][5]:

ParameterRecommended ConditionRationale
Reactants β-ketoester (1 equiv.), NH₂OH·HCl (1-1.2 equiv.)Ensures complete conversion of the limiting reagent.
Solvent Water or Ethanol/WaterGreen and effective medium for this condensation.[8][10]
Base Sodium Acetate or catalytic baseControls pH to favor the correct regioisomer.
Temperature 70-80 °CProvides sufficient energy for cyclization without promoting decomposition.[4]
Reaction Time 2-6 hoursTypically sufficient for completion; monitor by TLC.

References

  • US3119657A - Production of hydroxylamine hydrochloride.
  • Hydroxylamine•HCl - Fisher Scientific.
  • Hydroxylammonium chloride - Sciencemadness Wiki.
  • Hydroxylamine·HCl - G-Biosciences.
  • Organic Syntheses Procedure.
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, Vol. 102, No. 9, 2021.
  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University.
  • A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed.
  • Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine….
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole | Request PDF.
  • Technical Support Center: Synthesis of Isoxazole-5-carboxyl
  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Benchchem.
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating Isoxazole Tautomers: An IR Spectroscopy Comparison of Isoxazol-5-one and 5-Hydroxyisoxazole

For researchers and professionals in drug development and organic synthesis, the precise characterization of heterocyclic compounds is paramount. The isoxazole ring, a common scaffold in medicinal chemistry, presents a f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of heterocyclic compounds is paramount. The isoxazole ring, a common scaffold in medicinal chemistry, presents a fascinating case of tautomerism that can significantly impact a molecule's physicochemical properties, reactivity, and biological activity.[1][2] A frequent analytical challenge is distinguishing between the isoxazol-5-one (the keto tautomer) and the 5-hydroxyisoxazole (the enol tautomer). This guide provides an in-depth, objective comparison of these two forms using Infrared (IR) spectroscopy, grounded in experimental data and spectroscopic principles.

The Principle of Tautomerism in the Isoxazole System

The core of this analytical challenge lies in the keto-enol tautomerism, an equilibrium between two constitutional isomers that are readily interconvertible.[3] In this system, the isoxazol-5-one represents the "keto" form, characterized by a carbonyl group (C=O) within the ring. The 5-hydroxyisoxazole is the "enol" form, which contains a hydroxyl group (-OH) attached to a carbon involved in a ring double bond, rendering the ring system aromatic.

The position of this equilibrium is not fixed; it is dynamically influenced by several factors, including the substitution pattern on the ring, the physical state (solid vs. solution), solvent polarity, and temperature.[4][5] Understanding this equilibrium is the first step in interpreting the IR spectrum, as the observed bands will represent the dominant tautomer under the specific analytical conditions.[3]

Tautomerism cluster_0 Isoxazol-5-one (Keto Form) cluster_1 5-Hydroxyisoxazole (Enol Form) Keto Isoxazol-5-one Enol 5-Hydroxyisoxazole Keto->Enol Equilibrium

Caption: Tautomeric equilibrium between the keto and enol forms.

Comparative IR Spectral Analysis: Key Differentiating Bands

IR spectroscopy is an exceptionally powerful tool for identifying tautomeric forms because it directly probes the vibrational frequencies of the specific functional groups that define each tautomer.[6] The primary differences are observed in the high-frequency region (O-H stretch) and the double-bond region (C=O vs. C=N/C=C stretches).

A. The Carbonyl vs. Hydroxyl Region (1600 cm⁻¹ - 3600 cm⁻¹)

This is the most diagnostically significant region for differentiation.

  • Isoxazol-5-one (Keto Form): The defining feature of this tautomer is the endocyclic amide carbonyl group. This gives rise to a strong, sharp absorption band typically observed in the 1700-1750 cm⁻¹ range .[7] The exact position can be influenced by ring strain and substituents, but its high intensity and characteristic location make it an unambiguous marker. For example, studies on various 3,4-disubstituted isoxazol-5(4H)-ones consistently report this strong C=O stretching vibration.[2][8]

  • 5-Hydroxyisoxazole (Enol Form): This tautomer lacks a carbonyl group and therefore will not show an absorption band in the 1700-1750 cm⁻¹ region . Instead, its signature is a broad absorption band in the 3200-3500 cm⁻¹ range, characteristic of the O-H stretching vibration .[9] The broadening of this band is a direct result of intermolecular hydrogen bonding, a common feature in the condensed phase (solid or liquid).[9] Concurrently, the aromatized ring system of the enol form displays a C=N stretching vibration, which is typically found around 1590-1640 cm⁻¹ .[10][11]

B. The Fingerprint Region (< 1500 cm⁻¹)

While the higher frequency region often provides the clearest distinction, the fingerprint region contains valuable corroborating information about the ring structure.

  • Isoxazol-5-one (Keto Form): This form will exhibit vibrations associated with the C-N and N-O single bonds within the saturated part of the ring.

  • 5-Hydroxyisoxazole (Enol Form): The aromatic nature of this tautomer leads to a different set of ring vibrations. A key band to look for is the C-O stretching vibration (from the C-OH group), which typically appears in the 1200-1300 cm⁻¹ range. Additionally, characteristic N-O and C-N stretching bands for the isoxazole ring are observed, often in the 1110-1265 cm⁻¹ range.[10][12]

Data Summary: Characteristic IR Bands

The following table summarizes the key vibrational frequencies that serve as diagnostic markers for each tautomer.

Vibrational ModeIsoxazol-5-one (Keto Tautomer)5-Hydroxyisoxazole (Enol Tautomer)Rationale for Difference
O-H Stretch Absent~3200 - 3500 cm⁻¹ (Broad)Presence of the hydroxyl group in the enol form, broadened by hydrogen bonding.[9]
C=O Stretch ~1700 - 1750 cm⁻¹ (Strong, Sharp) AbsentThe definitive band for the keto form , arising from the carbonyl group.[7]
C=N Stretch Weak or Absent~1590 - 1640 cm⁻¹ (Medium)Characteristic of the aromatic isoxazole ring in the enol form.[10][11]
C=C Stretch Present, often coupled~1430 - 1565 cm⁻¹ (Medium)Ring double bond vibrations present in both, but part of an aromatic system in the enol.[9]
C-O Stretch Absent as a primary feature~1200 - 1300 cm⁻¹ (Medium)Arises from the C-OH single bond of the enol.
N-O Stretch ~835 - 1170 cm⁻¹~835 - 1170 cm⁻¹Present in both ring systems, but the environment differs.[9][10]

Experimental Protocol & Considerations

To obtain reliable data for comparison, a standardized experimental approach is crucial. The choice of sample preparation can influence the tautomeric equilibrium and thus the resulting spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis KBr Solid Phase (KBr Pellet) IR_Spec FT-IR Spectrometer KBr->IR_Spec Sol Solution Phase (e.g., in CHCl3, DMSO) Sol->IR_Spec Proc Spectral Processing (Baseline Correction, Normalization) IR_Spec->Proc Acquire Spectrum Comp Comparative Band Analysis Proc->Comp Process Data Keto Identify Keto Bands (C=O at ~1720 cm⁻¹) Comp->Keto Enol Identify Enol Bands (Broad O-H, C=N) Comp->Enol

Caption: Workflow for comparative IR analysis of isoxazole tautomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • For Solid-State Analysis (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr. Press the mixture into a transparent pellet using a hydraulic press. This method often favors the thermodynamically most stable tautomer in the solid state.

    • For Solution-State Analysis: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, acetonitrile, DMSO). Use a liquid cell with appropriate window material (e.g., NaCl). Note that the solvent can shift the tautomeric equilibrium.[4] Polar solvents may favor the more polar tautomer.[3]

  • Background Spectrum: Acquire a background spectrum of the pure KBr pellet or the solvent in the liquid cell. This is crucial for subtracting atmospheric (H₂O, CO₂) and solvent absorptions.

  • Sample Spectrum: Acquire the IR spectrum of the sample. A typical range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and normalize the spectrum.

  • Analysis: Carefully examine the key regions outlined above. The presence of a strong C=O band (~1700-1750 cm⁻¹) is definitive for the isoxazol-5-one form. Its absence, coupled with a broad O-H band (~3200-3500 cm⁻¹) and a C=N band (~1590-1640 cm⁻¹), confirms the 5-hydroxyisoxazole structure.

Conclusion

IR spectroscopy offers a rapid, non-destructive, and highly definitive method for distinguishing between isoxazol-5-one and 5-hydroxyisoxazole tautomers. The key is to focus on the unambiguous and intense absorption of the carbonyl group in the isoxazol-5-one form, which is conspicuously absent in the 5-hydroxyisoxazole tautomer. The latter is instead characterized by the presence of a broad hydroxyl stretch. By carefully analyzing these key spectral regions, researchers can confidently determine the dominant tautomeric form of their compound, leading to a more accurate understanding of its structure and potential function.

References

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  • Ozturk, G., Sonmez, M., & Senturk, M. (2018). Synthesis, Spectroscopic Characterization and Polymerization Abilities of Blue and Green Light Emitting Oxazol-5-one Fluorophores. Journal of Fluorescence, 28(4), 969–979. Available at: [Link]

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  • Kutafh, M. K., Abbas, A. F., & Al-Assadi, K. A. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1). Available at: [Link]

  • The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (n.d.). ScienceDirect. Available at: [Link]

  • Bhagyasree, J. B., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113. Available at: [https://www.semanticscholar.org/paper/Vibrational-spectroscopic-(FT-IR%2C-FT-Raman%2C-1H-NMR-Bhagyasree-G%C3%BCn/8a01f5f29910a30034a706599b8296333c168239]([Link]

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